3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, chlorinated phenyl groups, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chlorinated phenyl groups and the carboxamide functional group. Common reagents used in these reactions include chlorinating agents, methoxy-substituted phenyl compounds, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathways involved. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
- 3-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, 3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide stands out due to its benzothiophene core, which imparts unique chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
312938-94-6 |
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Molecular Formula |
C17H13Cl2NO2S |
Molecular Weight |
366.3g/mol |
IUPAC Name |
3-chloro-N-(5-chloro-2-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO2S/c1-9-3-5-11-14(7-9)23-16(15(11)19)17(21)20-12-8-10(18)4-6-13(12)22-2/h3-8H,1-2H3,(H,20,21) |
InChI Key |
RMMYJYMNRQVQMW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)OC)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)OC)Cl |
Origin of Product |
United States |
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